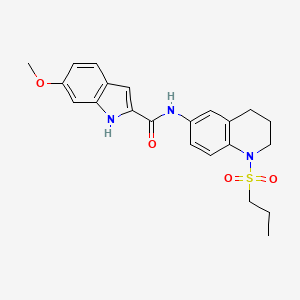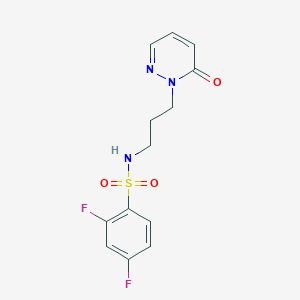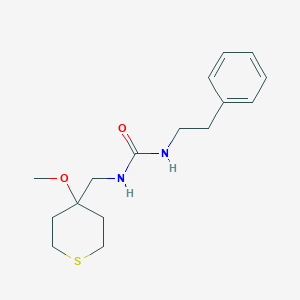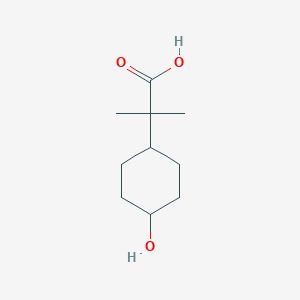
6-甲氧基-N-(1-(丙磺酰基)-1,2,3,4-四氢喹啉-6-基)-1H-吲哚-2-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-methoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1H-indole-2-carboxamide is a useful research compound. Its molecular formula is C22H25N3O4S and its molecular weight is 427.52. The purity is usually 95%.
BenchChem offers high-quality 6-methoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1H-indole-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-methoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1H-indole-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Chloride Ion Detection
This compound is utilized as a fluorescent indicator for chloride ions in biological systems. The chloride indicator, known as SPQ, has absorption/emission maxima around 344/443 nm and detects chloride ions (Cl-) via diffusion-limited collisional quenching . This application is crucial for studying cellular chloride channels and understanding their role in physiological processes.
Ion Indicator Research
SPQ serves as an ion indicator for various ions including calcium, potassium, and membrane potential indicators . Its ability to fluoresce in the presence of specific ions makes it a valuable tool for monitoring ion concentrations in live cell imaging and other research applications that require the detection of ion fluxes.
Cell Viability and Function Assays
The compound is used in cell-based assays to assess cell viability, proliferation, and function . By measuring changes in fluorescence, researchers can determine the health and response of cells to different treatments, which is essential for drug discovery and toxicology studies.
Micellar Counterion Binding Studies
In the field of detergents and interface science, SPQ is used to probe micellar counterion binding. It provides a direct approach for measuring halide concentrations dissociated from surfactant monomers and micelles, which is important for understanding the behavior of surfactants in various applications .
Fluorescence Quenching Analysis
The compound’s fluorescence quenching properties are exploited to study the binding of ions to micelles. This application is significant in the study of micellar systems and their interactions with various counterions, which has implications for the design of better surfactants and detergents .
Synthesis and Characterization of Fluorescent Indicators
SPQ is synthesized and characterized for its use as a fluorescent indicator in biological applications. Its synthesis involves specific reactions that yield a compound with the desired fluorescence properties for detecting chloride and other anions in biological systems .
Competitive Counterion Binding Research
Researchers use SPQ to investigate competitive counterion binding to cationic micelles. This research is vital for the development of new materials and understanding the fundamental principles of colloid and surface chemistry .
Development of Chloride-Sensitive Probes
The compound is integral in the development of chloride-sensitive probes that are used for analytical purposes in various scientific fields. These probes are designed to have high sensitivity and selectivity for chloride ions, which is essential for accurate measurements in complex biological samples .
属性
IUPAC Name |
6-methoxy-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S/c1-3-11-30(27,28)25-10-4-5-16-12-17(7-9-21(16)25)23-22(26)20-13-15-6-8-18(29-2)14-19(15)24-20/h6-9,12-14,24H,3-5,10-11H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUOAASSYTBGWKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC4=C(N3)C=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1H-indole-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethoxy)benzaldehyde](/img/structure/B2978544.png)
![Tert-butyl 4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B2978545.png)
![4-methoxy-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide](/img/structure/B2978546.png)
![3-Chloro-2-fluoro-N-[4-(hydroxymethyl)thian-4-YL]pyridine-4-carboxamide](/img/structure/B2978547.png)
![N-(3-cyano-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridin-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide](/img/structure/B2978548.png)
![3-cyclopentyl-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propanamide](/img/structure/B2978549.png)


![2-(3,4-dimethoxyphenyl)-N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)acetamide](/img/structure/B2978553.png)


![1-[[2-(1H-indol-3-yl)acetyl]amino]-3-(4-methoxyphenyl)thiourea](/img/structure/B2978563.png)

![1-Methyl-4-[2-(4-nitrophenoxy)ethyl]benzene](/img/structure/B2978567.png)